Tranylcypromine sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tranylcypromine sulfate is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors, which function by inhibiting the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby helping to alleviate symptoms of depression .

准备方法

Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in the compound trans-2-phenylcyclopropylamine . The synthesis typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzyl cyanide with a suitable reagent.

Cyclization: The intermediate undergoes cyclization to form the cyclopropane ring.

Purification: The final product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

化学反应分析

Metabolic Pathways and Biotransformation

Tranylcypromine sulfate undergoes extensive hepatic metabolism, primarily involving hydroxylation and acetylation (Table 1). Key metabolites include:

-

4-Hydroxytranylcypromine : Formed via cytochrome P450-mediated hydroxylation at the para position of the phenyl ring.

-

N-Acetyltranylcypromine : Produced through acetylation of the primary amine group.

-

N-Acetyl-4-hydroxytranylcypromine : A secondary metabolite combining both modifications .

These metabolites are less potent monoamine oxidase (MAO) inhibitors than the parent compound . Notably, early speculation about amphetamine being a metabolite was disproven .

Table 1: Major Metabolites of this compound

Enzyme Inhibition Interactions

This compound acts as an irreversible, nonselective inhibitor of MAO isoforms (MAO-A and MAO-B) and impacts other enzymes (Table 2) :

-

MAO Inhibition : Preferentially inhibits MAO-B (IC₅₀ = 19,000 nM) over MAO-A, increasing synaptic monoamines (serotonin, norepinephrine, dopamine) .

-

CYP2A6 Inhibition : Reduces metabolism of substrates like nicotine and valproate, increasing their plasma concentrations .

-

Histone Demethylase (LSD1) Inhibition : Blocks LSD1 with IC₅₀ < 2 μM, potentially altering gene transcription .

-

CYP46A1 Inhibition : Affects cholesterol metabolism in the brain at nanomolar concentrations .

Table 2: Enzyme Inhibition Profile

Chemical Stability and Decomposition

This compound demonstrates stability under standard storage conditions but decomposes under extreme pH or heat. Key degradation products include:

-

Sulfuric acid derivatives : Formed via hydrolysis under acidic conditions .

-

Cyclopropane ring-opening products : Observed in oxidative environments .

Table 3: Stability Data

Drug-Drug Interaction Mechanisms

-

Tyramine Interaction : MAO inhibition prevents intestinal/hepatic tyramine metabolism, leading to hypertensive crises .

-

Norepinephrine Reuptake Inhibition : At high doses, enhances sympathetic activity, compounding cardiovascular risks .

-

CYP2A6 Substrate Interactions : Increases exposure to dexmedetomidine and tobacco-specific nitrosamines (TSNAs) .

Structural Reactivity

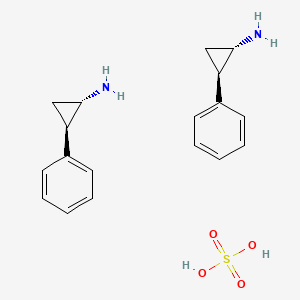

The cyclopropane ring and primary amine group are key reactive sites (Figure 1):

-

Cyclopropane Ring : Susceptible to ring-opening under oxidative stress, forming reactive intermediates .

-

Primary Amine : Participates in acetylation and hydroxylation reactions .

Figure 1: Reactive Sites in this compound

textChemical Formula: C₁₈H₂₄N₂O₄S SMILES: OS(O)(=O)=O.N[C@H]1C[C@@H]1C1=CC=CC=C1.N[C@H]1C[C@@H]1C1=CC=CC=C1[4]

科学研究应用

Treatment-Resistant Depression (TRD)

Tranylcypromine is predominantly utilized for patients with treatment-resistant depression. Clinical studies have demonstrated its efficacy in individuals who have not responded to at least two different antidepressant agents.

Key Studies:

- Nolen et al. (1988) : In an open-label study, 58% of patients treated with tranylcypromine showed a response after four weeks, with effects lasting for at least six months .

- Amsterdam (1991) : An open-label study involving high doses of tranylcypromine (90-180 mg/day) reported that 50% of subjects had a complete response after being resistant to an average of nine prior treatments .

Comparative Efficacy

In comparative studies against other antidepressants, tranylcypromine has shown favorable outcomes:

- A study comparing tranylcypromine and nomifensine indicated significant differences in response rates favoring tranylcypromine despite similar overall responder percentages .

Case Studies and Clinical Observations

Tranylcypromine has been documented in various case studies highlighting its effectiveness and potential side effects:

- A case involving a 49-year-old woman developed drug-induced liver injury after treatment with tranylcypromine, emphasizing the need for careful monitoring .

- Another report detailed successful management of tranylcypromine overdose, illustrating both the risks and therapeutic potential associated with this compound .

Side Effects and Monitoring

While effective, tranylcypromine is associated with several side effects that necessitate careful patient monitoring:

作用机制

Tranylcypromine sulfate exerts its effects by irreversibly and nonselectively inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine within neurons. As a result, the levels of these neurotransmitters increase, leading to enhanced neurotransmission and alleviation of depressive symptoms . The molecular targets of this compound include the monoamine oxidase enzymes, specifically the isoforms MAO-A and MAO-B .

相似化合物的比较

Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.

Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Comparison: Tranylcypromine sulfate is unique in its rapid onset of action and nonselective inhibition of both MAO-A and MAO-B. Unlike selective inhibitors such as selegiline, this compound affects a broader range of neurotransmitters, making it effective in treating various types of depression . Additionally, its structural similarity to amphetamine contributes to its unique pharmacological profile .

属性

CAS 编号 |

13492-01-8 |

|---|---|

分子式 |

C18H24N2O4S |

分子量 |

364.5 g/mol |

IUPAC 名称 |

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid |

InChI |

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1 |

InChI 键 |

BKPRVQDIOGQWTG-DBEJOZALSA-N |

SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

手性 SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

规范 SMILES |

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |

Key on ui other cas no. |

13492-01-8 |

Pictograms |

Acute Toxic |

同义词 |

Jatrosom Parnate Sulfate, Tranylcypromine trans 2 Phenylcyclopropylamine trans-2-Phenylcyclopropylamine Transamine Tranylcypromine Tranylcypromine Sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。